Plumbagin
Overview
Description
Plumbagin is an organic compound with the chemical formula C11H8O3 . It is a yellow dye, formally derived from naphthoquinone . It is named after the plant genus Plumbago, from which it was originally isolated . It is also commonly found in the carnivorous plant genera Drosera and Nepenthes .
Synthesis Analysis
Plumbagin is a secondary metabolite obtained from different plant families, such as Plumbaginaceae, Droseraceae, and Ebenceae . It has been found to have anti-microbial, anti-malarial, antifungal, anti-inflammatory, anti-carcinogenic, anti-fertility, anti-plasmodium, antioxidant, anti-diabetic, and other effects . The use of modern biotechnological techniques can lead to a variety of benefits, including better yield, increased extraction efficiency, mass production of plantlets, genetic stability, increased biomass, and more .Molecular Structure Analysis
Plumbagin is a hydroxy-1,4-naphthoquinone that is 1,4-naphthoquinone in which the hydrogens at positions 2 and 5 are substituted by methyl and hydroxy groups, respectively .Chemical Reactions Analysis
Plumbagin has been found to play anticancer activity via many molecular mechanisms, such as targeting apoptosis, autophagy pathway, cell cycle arrest, antiangiogenesis pathway, anti-invasion, and antimetastasis pathway . Among these signaling pathways, the key regulatory genes regulated by Plumbagin were NF-k β, STAT3, and AKT .Physical And Chemical Properties Analysis
Plumbagin is a hydroxy-1,4-naphthoquinone that is 1,4-naphthoquinone in which the hydrogens at positions 2 and 5 are substituted by methyl and hydroxy groups, respectively .Scientific Research Applications
Anticancer Properties
Plumbagin exhibits significant anticancer potential across various cancer cells, both in vitro and in vivo. Studies have highlighted its ability to induce apoptosis and autophagy, disrupt cell cycles, inhibit invasion and metastasis, and display anti-angiogenic properties. Plumbagin's effects on cancer cells are mainly through the modulation of PI3K/Akt/mTOR and AMPK signals. Pharmaceutical applications utilizing nanocarriers like liposomes and nanoparticles have been discussed for enhancing therapeutic efficiency in cancer treatment (Liu et al., 2017).
Broad Biological Activities
Plumbagin exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, and antifungal properties. These activities mainly arise from its ability to undergo redox cycling, generate reactive oxygen species, and chelate trace metals in biological systems. It inhibits drug efflux in drug-resistant bacteria, enhancing intracellular drug accumulation. Plumbagin induces apoptosis and cell cycle arrest in cancer cells, partially via inactivation of NF-κB (Padhye et al., 2012).
Permeability and P-glycoprotein Effects
A study on the permeability of plumbagin across human intestinal cell monolayers found moderate permeability, suggesting passive transport as the likely mechanism. Plumbagin does not act as a substrate or inhibitor of P-glycoprotein and does not affect the P-glycoprotein-mediated transport of other substances (Sumsakul & Na-Bangchang, 2016).
Anti-Angiogenic Activity
Plumbagin reduces angiogenesis in human endothelial progenitor cells (EPCs), inhibiting migration and tube formation without cytotoxic effects. It affects various signaling pathways, including phospholipase C, Akt, ERK, NF-κB, and HIF-1. Plumbagin significantly diminishes microvessel formation and EPC-specific marker expression in vivo, suggesting potential for antitumor activity and other angiogenesis-related disorders (Lee et al., 2019).
Antibiotic Resistance Modulation
Plumbagin has shown effects on the development of antibiotic resistance. Studies on Escherichia coli and Staphylococcus aureus revealed that while antibiotic mediums led to delayed growth due to resistance development, the inclusion of plumbagin prevented this growth, indicating a prevention of the development of antibiotic-resistant cells (Durga et al., 1990).
Antimicrobial Activity
Plumbagin demonstrates specific activity against bacteria and yeast. Its growth inhibition effects on Staphylococcus aureus and Candida albicans suggest its potential as an antimicrobial agent (de Paiva et al., 2003).
Induction of Apoptosis in Cancer Cells
Plumbagin induces apoptosis in human prostate cancer cells through ROS generation and depletion of intracellular GSH levels. It alters the expression of genes responsible for ROS metabolism, including superoxide dismutase 2, indicating a key role of ROS in plumbagin-induced apoptosis (Powolny & Singh, 2008).
(Anti)Osteoclastic Properties
Plumbagin's effects on osteoclast formation vary depending on the model system used. It may inhibit or trigger osteoclast formation, indicating the need for further evaluation in different contexts (Sultanli et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-2-methylnaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMMXZQDRFWYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075413 | |
Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Plumbagin | |
CAS RN |
481-42-5 | |
Record name | Plumbagin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plumbagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plumbagin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plumbagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-methyl-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PLUMBAGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAS4TBQ4OQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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